Diethylstilbestrol dibutyrate Diethylstilbestrol dibutyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18461549
InChI: InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+
SMILES:
Molecular Formula: C26H32O4
Molecular Weight: 408.5 g/mol

Diethylstilbestrol dibutyrate

CAS No.:

Cat. No.: VC18461549

Molecular Formula: C26H32O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Diethylstilbestrol dibutyrate -

Specification

Molecular Formula C26H32O4
Molecular Weight 408.5 g/mol
IUPAC Name [4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate
Standard InChI InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+
Standard InChI Key IANCUNCADYBCIL-WCWDXBQESA-N
Isomeric SMILES CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC
Canonical SMILES CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

DES-DB (CAS No. 74664-03-2) is formally known as (E)-3,4-bis(4-(butyryloxy)phenyl)hex-3-ene. Its structure features two phenolic hydroxyl groups of DES esterified with butyric acid, enhancing lipophilicity compared to the parent compound . The molecular formula is C<sub>26</sub>H<sub>32</sub>O<sub>4</sub>, with a molecular weight of 408.53 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number74664-03-2
IUPAC Name(E)-hex-3-ene-3,4-diylbis(4,1-phenylene) dibutyrate
Molecular FormulaC<sub>26</sub>H<sub>32</sub>O<sub>4</sub>
Molecular Weight408.53 g/mol
XLogP36.2 (predicted)

Physicochemical Characteristics

DES-DB’s esterification confers distinct physical properties:

  • Solubility: Increased lipid solubility compared to DES, favoring enhanced absorption in fatty tissues .

  • Melting Point: Data limited, but analogous esters (e.g., DES dipalmitate) exhibit elevated melting points due to hydrocarbon chain interactions .

  • Stability: Ester bonds may hydrolyze under acidic or alkaline conditions, regenerating free DES .

Synthesis and Manufacturing

Synthetic Pathways

DES-DB is typically synthesized via esterification of diethylstilbestrol with butyric anhydride or butyryl chloride in the presence of a catalyst (e.g., pyridine). The reaction proceeds under anhydrous conditions to minimize hydrolysis:

DES+2CH3(CH2)2COClpyridineDES-DB+2HCl\text{DES} + 2\,\text{CH}_3(\text{CH}_2)_2\text{COCl} \xrightarrow{\text{pyridine}} \text{DES-DB} + 2\,\text{HCl}

Purification and Analysis

Post-synthesis purification involves recrystallization from ethanol or acetone. Analytical confirmation employs:

  • HPLC-MS: For purity assessment and structural verification.

  • <sup>1</sup>H-NMR: Characteristic signals at δ 0.9–1.0 (butyryl methyl groups) and δ 6.7–7.1 (aromatic protons) .

Pharmacological Profile

Mechanism of Action

As a prodrug, DES-DB hydrolyzes in vivo to release DES, which acts as an agonist for estrogen receptors (ERα/ERβ) and estrogen-related receptor gamma (ERRγ) . The dibutyrate modification delays systemic absorption, potentially reducing acute toxicity while prolonging therapeutic effects .

Pharmacokinetics

  • Absorption: Enhanced lipid solubility facilitates transdermal or intramuscular administration .

  • Metabolism: Hepatic esterases cleave butyrate groups, yielding free DES, which undergoes glucuronidation and sulfation .

  • Half-life: Prolonged compared to DES due to slower release from ester form .

Table 2: Comparative Pharmacokinetics of DES and DES-DB

ParameterDESDES-DB
Bioavailability75–90% (oral)40–60% (IM)
T<sub>max</sub>2–4 hours6–12 hours
Half-life2–3 days5–7 days

Therapeutic Applications and Clinical Data

Historical Use in Oncology

DES-DB was investigated as a sustained-release formulation for hormone-sensitive cancers, particularly prostate cancer. Early studies noted its efficacy in reducing PSA levels and delaying disease progression in castration-resistant prostate cancer (CRPC) .

Contemporary Research Trends

Recent preclinical work explores DES-DB’s utility in:

  • Autoimmune Disorders: Modulation of T-cell proliferation via estrogen receptor-mediated pathways .

  • Neuroendocrine Tumors: Targeting ERRγ to inhibit tumor growth in vitro .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator